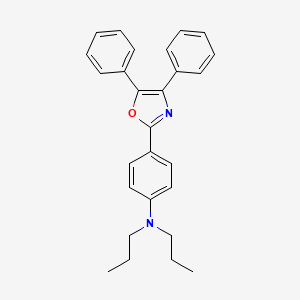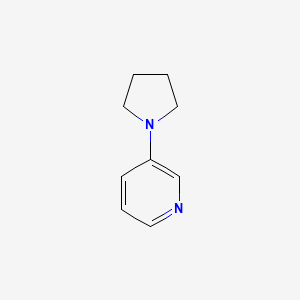
4-Isoxazolecarboxamide, N-(3,4-dichlorophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-5-methylisoxazole-4-carboxamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to a methylisoxazole carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with appropriate isoxazole derivatives under controlled conditions. One common method includes the use of a coupling reaction between 3,4-dichloroaniline and 5-methylisoxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,4-Dichlorophenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorophenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
3,4-Dichloromethylphenidate: A potent stimulant with serotonin-norepinephrine-dopamine reuptake inhibition properties.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Used in various chemical syntheses and characterized by its dichlorobenzamide structure.
Uniqueness: N-(3,4-Dichlorophenyl)-5-methylisoxazole-4-carboxamide stands out due to its unique isoxazole ring structure combined with the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
61643-18-3 |
|---|---|
Fórmula molecular |
C11H8Cl2N2O2 |
Peso molecular |
271.10 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7/h2-5H,1H3,(H,15,16) |
Clave InChI |
RIFXXMYHOTWSEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





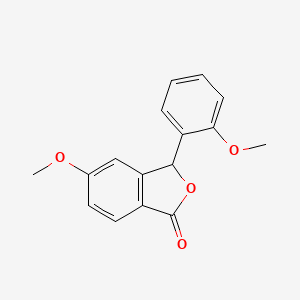
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)

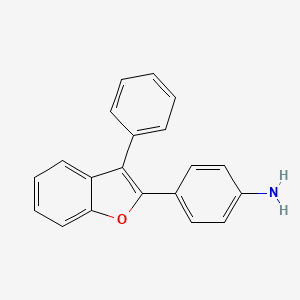
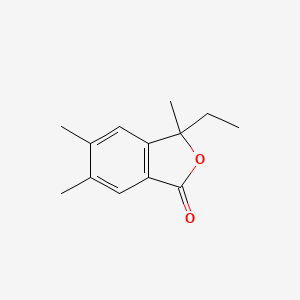
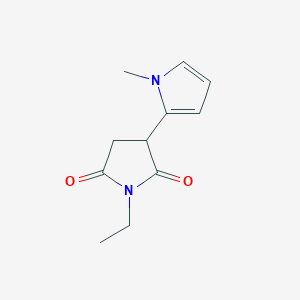
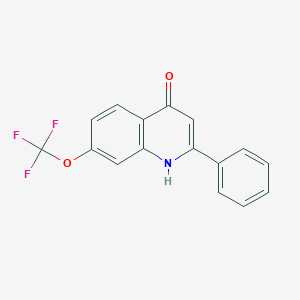

![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
